molecular formula C21H24F3N3 B3740271 N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine

N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine

Cat. No.: B3740271
M. Wt: 375.4 g/mol
InChI Key: IQWVFGRXSAEHDJ-UHFFFAOYSA-N
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Description

N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3/c1-16-7-8-19(17(2)13-16)15-26-9-11-27(12-10-26)25-14-18-5-3-4-6-20(18)21(22,23)24/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWVFGRXSAEHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine involves its interaction with specific molecular targets and pathways. It is known to interact with G-protein-coupled receptors (GPCRs), particularly alpha1-adrenergic receptors . This interaction leads to various downstream effects, including modulation of neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine is unique due to its specific structural features, such as the trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine
Reactant of Route 2
Reactant of Route 2
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine

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